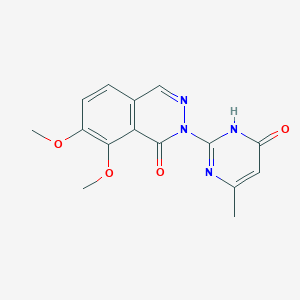![molecular formula C22H27N5O3S B15119036 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine](/img/structure/B15119036.png)
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolopyridazine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The piperidine moiety is then introduced via nucleophilic substitution reactions, typically using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core allows it to bind to these targets with high affinity, potentially inhibiting their activity and thereby exerting its biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor in cancer therapy.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Explored for its use in energetic materials due to its high detonation performance.
Uniqueness
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine is unique due to its specific combination of a triazolopyridazine core with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27N5O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-[1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C22H27N5O3S/c1-14-12-19(30-3)20(13-15(14)2)31(28,29)26-10-8-17(9-11-26)22-24-23-21-7-6-18(16-4-5-16)25-27(21)22/h6-7,12-13,16-17H,4-5,8-11H2,1-3H3 |
InChI Key |
POVHJOBNCAWHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118953.png)
![2-[(3,4-difluorophenyl)methyl]-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15118962.png)
![4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile](/img/structure/B15118966.png)
![5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15118977.png)
![6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B15118979.png)
![N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118983.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B15118989.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B15118996.png)
![N-(butan-2-yl)-2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B15119002.png)

![5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119015.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15119021.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-carboxamide](/img/structure/B15119027.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethoxybenzenesulfonyl)piperidine](/img/structure/B15119029.png)
